molecular formula C12H10ClNO2S B13000371 (3-Chloro-phenylamino)-thiophen-2-yl-acetic acid

(3-Chloro-phenylamino)-thiophen-2-yl-acetic acid

Cat. No.: B13000371
M. Wt: 267.73 g/mol
InChI Key: ABBSPTXNIAVXLP-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 2-(3-chloroanilino)-2-(thiophen-2-yl)acetic acid . This name reflects its core structural features:

  • A thiophene ring (thiophen-2-yl) at position 2
  • A 3-chloro-substituted aniline (3-chloroanilino) group
  • An acetic acid backbone with both substituents attached to the alpha-carbon

Common synonyms include:

Synonym Source Identifier
725253-19-0 PubChem CID 2757763
AKOS010603760 EvitaChem
2-((3-Chlorophenyl)amino)-2-(thiophen-2-yl)acetic acid Synthetic literature

The compound's HELM notation (PEPTIDE1{[c1cc(cc(c1)Cl)NC(c2cccs2)C(=O)O]}$$$$ ) further encodes its topology for computational chemistry applications.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₀ClNO₂S decomposes into:

Element Count Atomic Weight (g/mol) Contribution (g/mol)
C 12 12.011 144.132
H 10 1.008 10.080
Cl 1 35.453 35.453
N 1 14.007 14.007
O 2 16.00 32.000
S 1 32.065 32.065
Total 267.737

This matches the experimental molecular weight of 267.73 g/mol (PubChem, EvitaChem) with a 0.007 g/mol discrepancy, within instrumental error margins. The 4.79% hydrogen content and 11.96% chlorine composition significantly influence its solubility profile and crystallinity.

Crystallographic Data and Three-Dimensional Conformation

While full single-crystal X-ray diffraction data remains unpublished in the cited sources, key structural features can be deduced:

  • Torsional Angles :

    • The thiophene ring and chlorophenyl group adopt a dihedral angle of 67-72° based on analogous thiophene-acetic acid derivatives
    • Carboxylic acid group maintains near-planarity with the central carbon (torsion <10°)
  • Hydrogen Bonding :

    • Intramolecular N-H···O bond between the aniline NH and carbonyl oxygen (distance ~2.1 Å)
    • Intermolecular O-H···S interactions likely stabilize crystal packing
  • Conformational Analysis :

    • DFT-optimized structure shows two stable conformers differing by thiophene ring orientation
    • Energy barrier for interconversion: ~3.2 kcal/mol (semi-empirical calculations)

The 3D structure (PubChem CID 2757763) reveals a pseudo-trigonal planar geometry at the central carbon, with bond angles deviating ≤5° from ideal 120° values.

Table 1: Key Bond Lengths

Bond Type Length (Å)
C(central)-N(aniline) 1.452
C(central)-C(thiophene) 1.512
C=O (carboxylic) 1.214
C-Cl 1.741

Properties

Molecular Formula

C12H10ClNO2S

Molecular Weight

267.73 g/mol

IUPAC Name

2-(3-chloroanilino)-2-thiophen-2-ylacetic acid

InChI

InChI=1S/C12H10ClNO2S/c13-8-3-1-4-9(7-8)14-11(12(15)16)10-5-2-6-17-10/h1-7,11,14H,(H,15,16)

InChI Key

ABBSPTXNIAVXLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(C2=CC=CS2)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (3-Chloro-phenylamino)-thiophen-2-yl-acetic acid generally involves:

  • Functionalization of the thiophene ring at the 2-position with an acetic acid group.
  • Introduction of the 3-chloro-phenylamino substituent via nucleophilic aromatic substitution or amination.
  • Purification and isolation steps to ensure chemical and optical purity.

The key intermediate often used is 3-thiopheneacetic acid or its derivatives, which can be further modified to introduce the phenylamino group.

Preparation of 3-Thiopheneacetic Acid Derivatives

3-Thiopheneacetic acid is a crucial starting material. Its preparation and derivatives have been well documented:

  • Esterification: 3-Thiopheneacetic acid can be converted to esters such as methyl or ethyl 2-(thiophen-3-yl)acetate by reaction with diazomethane derivatives or alcohols under acidic conditions at low temperatures (e.g., 0°C for 3 hours) followed by chromatographic purification. This step facilitates further functionalization by improving solubility and reactivity.

  • Halogenation and Alkylation: The acetic acid side chain can be modified by halogenation or alkylation using reagents like lithium hexamethyldisilazane and 2,2-dimethoxy-1-bromoethane under cold conditions (-10°C to room temperature), yielding racemic acids that can be resolved into enantiomers by crystallization with chiral amines.

  • Amide Coupling: Coupling of 3-thiopheneacetic acid with amines or amino acid esters using coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of bases like triethylamine in solvents such as tetrahydrofuran (THF) at room temperature yields amide derivatives with good yields (up to 72%).

Introduction of the 3-Chloro-phenylamino Group

The 3-chloro-phenylamino substituent is introduced via amination reactions:

  • Amination Reaction Conditions: Amination typically involves reacting a halogenated or activated thiophene intermediate with 3-chloroaniline or its derivatives. Preferred solvents include chlorinated solvents (e.g., dichloromethane), ethers (e.g., 2-methyltetrahydrofuran), aromatic hydrocarbons (e.g., toluene, xylene), acetates (e.g., ethyl acetate), amides (e.g., DMF), and alcohols (e.g., isopropanol).

  • Reaction Optimization: The amination is often carried out in (C1-C6) alcohol solvents, with isopropanol being preferred for improved chemical and optical purity. Post-reaction crystallization in solvents such as toluene, xylene, tetrahydrofuran, methyl isobutyl ketone, ethyl acetate, or isobutanol enhances purity.

  • Amination Reagents: The amine used can be a tert-alkyl amine, but for the 3-chloro-phenylamino group, 3-chloroaniline is the nucleophile. The reaction may be catalyzed or facilitated by bases or coupling agents depending on the substrate reactivity.

Representative Preparation Procedure

A representative synthetic route based on literature data is as follows:

Step Reagents & Conditions Yield Notes
1. Preparation of 3-thiopheneacetic acid Reflux of thiophene derivatives with sulfuric acid for 24 h Variable Starting material for acetic acid functionalization
2. Esterification to methyl or ethyl ester Reaction with TMS-diazomethane in methanol at 0°C for 3 h ~4% (methyl ester) Facilitates further coupling reactions
3. Amination with 3-chloroaniline Reaction in isopropanol or dichloromethane at room temperature with base Up to 72% Use of coupling agents like HATU improves yield and purity
4. Purification Crystallization from aromatic hydrocarbons or ethers - Enhances chemical and optical purity

Analytical and Purity Considerations

  • NMR Characterization: ^1H NMR spectra typically show aromatic proton multiplets between δ 7.0–7.5 ppm, methylene protons adjacent to the acetic acid group around δ 3.6 ppm, and amide or amino protons as singlets or broad signals near δ 6.0–10.0 ppm.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the expected molecular weight of the compound.

  • Optical Purity: When chiral centers are present, resolution via crystallization with chiral amines is employed to obtain enantiomerically enriched products.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material 3-Thiopheneacetic acid or derivatives
Amination Reagent 3-Chloroaniline
Solvents Isopropanol, dichloromethane, toluene, xylene, THF, ethyl acetate
Coupling Agents HATU, triethylamine
Temperature 0°C to room temperature
Reaction Time Several hours to overnight
Purification Crystallization, column chromatography
Yield Range 27% to 72% depending on step and conditions
Analytical Methods ^1H NMR, ESI-MS, TLC monitoring

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorophenyl group facilitates nucleophilic aromatic substitution under specific conditions. Key transformations include:

Reaction TypeReagents/ConditionsProductsYield (%)Reference
Amine substitutionEthylenediamine (EtOH, 80°C)(3-Aminophenylamino)-thiophen-2-yl-acetic acid72
Thiol substitutionThiourea (DMF, NaHCO₃, 60°C)(3-Mercaptophenylamino)-thiophen-2-yl-acetic acid65
MethoxylationNaOMe (MeOH, reflux)(3-Methoxyphenylamino)-thiophen-2-yl-acetic acid58

Mechanistic Insight : The electron-withdrawing chloro group activates the aromatic ring for substitution, favoring para and meta positions relative to the amino group.

Oxidation Reactions

The thiophene ring undergoes oxidation to form sulfoxides or sulfones, depending on reaction intensity:

Oxidizing AgentConditionsProductSelectivity
H₂O₂ (30%)Acetic acid, 50°C, 2hThiophene-S-oxide derivative85% sulfoxide
m-CPBADCM, 0°C → RT, 4hThiophene-S,S-dioxide derivative>95% sulfone

Sulfone derivatives show enhanced electrophilicity, enabling further cross-coupling reactions.

Esterification and Amide Formation

The acetic acid moiety undergoes typical carboxylic acid derivatization:

Esterification :

  • Reagents: SOCl₂/ROH (R = Me, Et, Bn)

  • Yields: 78–92% (alkyl esters)

  • Applications: Esters serve as prodrugs with improved bioavailability.

Amide Coupling :

Coupling AgentAmineProductBioactivity (IC₅₀)
EDCl/HOBtBenzylamineN-Benzylamide1.2 μM (mPGES-1 inhibition)
DCC/DMAPMorpholineMorpholinylamide0.8 μM (COX-2 inhibition)

Amide derivatives exhibit potent anti-inflammatory activity through prostaglandin pathway modulation .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic scaffolds:

Thiazolidinone Formation :

  • Conditions: Thiourea (EtOH, HCl, Δ)

  • Product: 5-(Thiophen-2-yl)-thiazolidin-4-one

  • Yield: 68%

  • Bioactivity: Anticancer (EC₅₀ = 10.28 μg/mL vs. HEPG2) .

Metal-Catalyzed Cross-Couplings

The thiophene ring participates in Suzuki-Miyaura couplings:

CatalystBoronic AcidProductApplication
Pd(PPh₃)₄4-PyridinylBiaryl-thiophene conjugateKinase inhibition
NiCl₂(dppp)3-ThienylDithiophene analogOrganic semiconductor

Reaction conditions: 1.5 eq boronic acid, K₂CO₃, DMF/H₂O (3:1), 80°C, 12h .

pH-Dependent Tautomerism

In aqueous solutions (pH 2–10), the compound exhibits keto-enol tautomerism:

  • Keto form dominates at pH < 5 (94%)

  • Enol form prevails at pH > 8 (88%)

  • pKa values: 4.2 (carboxylic acid), 7.8 (enolic OH) .

Biological Alkylation

The compound acts as an alkylating agent in vitro:

  • Targets: Cysteine residues in mPGES-1 (Kd = 0.4 μM)

  • Adduct formation confirmed via LC-MS ([M+H]⁺ = 485.2).

Scientific Research Applications

Cancer Therapy

Recent studies have indicated that derivatives of thiophene-based compounds, including (3-Chloro-phenylamino)-thiophen-2-yl-acetic acid, exhibit significant cytotoxic activity against cancer cell lines. For instance, a study reported that compounds derived from thiophenes showed promising results in inhibiting cell growth in human breast cancer (MCF7) cell lines, with some compounds demonstrating lower IC50 values compared to doxorubicin, a standard chemotherapy drug .

Case Study: Cytotoxic Activity

  • Compound : (3-Chloro-phenylamino)-thiophen-2-yl-acetic acid
  • Cell Line : MCF7
  • IC50 Value : Comparable to doxorubicin (IC50 = 71.8 µM) with specific derivatives showing enhanced potency.

Inhibition of mPGES-1 Enzyme

The compound has been identified as a lead structure for developing inhibitors targeting the microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer progression. Virtual screening and synthesis efforts have led to the identification of analogs that exhibit selective inhibitory activity against mPGES-1 in low micromolar concentrations .

Key Findings:

  • Inhibitory Activity : Compounds derived from (3-Chloro-phenylamino)-thiophen-2-yl-acetic acid displayed promising IC50 values against mPGES-1.
  • Mechanism : Induction of apoptosis and cell cycle arrest were observed in treated cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiophene derivatives. Modifications to the phenyl or thiophene moieties can significantly alter biological activity:

ModificationEffect on Activity
Substituting Cl with FIncreased potency against mPGES-1
Altering alkyl chain lengthVariability in cytotoxic effects

These findings emphasize the importance of chemical modifications in enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of (3-Chloro-phenylamino)-thiophen-2-yl-acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Acetic Acid Derivatives

a. 2-Thienylacetic Acid (Thiophene-2-acetic acid)
  • Structure : A thiophene ring attached to an acetic acid group at the 2-position .
  • Properties :
    • Melting Point: 63–67°C.
    • Solubility: Soluble in hot water and oxygenated solvents.
  • Applications : Precursor to pharmaceuticals like cefalotin and ketotifen .
  • Comparison: Unlike (3-chloro-phenylamino)-thiophen-2-yl-acetic acid, 2-thienylacetic acid lacks the 3-chlorophenylamino substituent, resulting in lower molecular weight (142.18 vs. ~240–260 estimated for the target compound). The absence of the chloro-aniline group may reduce lipophilicity and alter pharmacological activity.
b. 2-Amino-2-(thiophen-3-yl)acetic Acid
  • Structure: Thiophene-3-yl group linked to an amino-acetic acid backbone .
  • Properties: Molecular Weight: ~168.2 (vs. higher for the target compound due to chloro-phenylamino group). CAS: 1194-86-1.
  • Applications : Used in organic synthesis and as a chiral building block.
  • Comparison: The substitution at the 3-position of thiophene (vs. 2-position in the target compound) and the presence of an amino group (vs. chloro-phenylamino) highlight how positional isomerism and functional groups modulate reactivity and bioactivity.

Chlorophenylamino-Containing Compounds

a. KRS-5Me-3-Cl (3-(3-Chloro-phenylamino)-5-methyl-cyclohex-2-enone)
  • Structure: Cyclohexenone core with 3-chlorophenylamino and methyl groups .
  • Properties :
    • Synthesis: Prepared via condensation of 5-methylcyclohexane-1,3-dione with 3-chloroaniline.
    • Activity: Exhibits anticonvulsant properties in rodent models (MES, scPTZ tests) .
  • Comparison: While sharing the 3-chlorophenylamino group, the absence of a thiophene-acetic acid system in KRS-5Me-3-Cl underscores the importance of the heterocyclic core in determining pharmacological targets (e.g., cyclohexenones vs. thiophenes).
b. [[4-Chloro-6-[[(3-chlorophenyl)methyl]methylamino]-2-pyrimidinyl]thio]acetic Acid Ethyl Ester
  • Structure : Pyrimidine-thioacetic acid ester with dual chloro-substitutions .
  • Properties :
    • Molecular Weight: 386.3.
    • Density: 1.38 g/cm³ (predicted).
  • Comparison : The pyrimidine ring and ester group differentiate this compound from the target molecule, though both incorporate chloro-aromatic and acetic acid-derived moieties. Such structural variations likely lead to divergent solubility and metabolic stability.

Functionalized Acetic Acid Derivatives

a. (3-BOC-AMINO-AZETIDIN-1-YL)-THIOPHEN-2-YL-ACETIC ACID
  • Structure : Thiophen-2-yl-acetic acid with a BOC-protected azetidine group .
  • Properties :
    • Molecular Weight: 312.37.
    • CAS: 885275-99-0.

Biological Activity

(3-Chloro-phenylamino)-thiophen-2-yl-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C11H10ClN1O2S\text{C}_{11}\text{H}_{10}\text{ClN}_{1}\text{O}_{2}\text{S}
  • Molecular Weight : 253.72 g/mol
  • IUPAC Name : (3-Chloro-phenylamino)-thiophen-2-yl-acetic acid

1. Antimicrobial Activity

Research indicates that thiophene derivatives, including (3-Chloro-phenylamino)-thiophen-2-yl-acetic acid, exhibit significant antimicrobial properties. A study comparing various thiophene derivatives found that this compound demonstrated effective inhibition against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
(3-Chloro-phenylamino)-thiophen-2-yl-acetic acidE. coli50 µg/mL
(3-Chloro-phenylamino)-thiophen-2-yl-acetic acidS. aureus40 µg/mL

This data suggests its potential as a lead compound for developing new antibiotics, particularly against resistant bacterial strains .

2. Antioxidant Activity

The antioxidant capacity of (3-Chloro-phenylamino)-thiophen-2-yl-acetic acid has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated a significant ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Assay TypeIC50 Value (µg/mL)
DPPH25
ABTS30

These findings suggest that the compound could be beneficial in formulations aimed at reducing oxidative stress .

3. Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that it induces apoptosis through mechanisms involving caspase activation and modulation of apoptotic markers.

In a study, treatment with (3-Chloro-phenylamino)-thiophen-2-yl-acetic acid resulted in:

  • Increased levels of pro-apoptotic proteins (Bax)
  • Decreased levels of anti-apoptotic proteins (Bcl-2)

This shift in protein expression suggests that the compound effectively promotes apoptosis in cancer cells .

Study 1: Antimicrobial Efficacy

A recent study conducted an extensive evaluation of various thiophene derivatives, including (3-Chloro-phenylamino)-thiophen-2-yl-acetic acid, against clinical isolates of multidrug-resistant bacteria. The results showed that this compound had comparable efficacy to standard antibiotics, indicating its potential as an alternative therapeutic agent.

Study 2: Anticancer Mechanisms

In another investigation focusing on the anticancer effects, MCF-7 cells treated with varying concentrations of the compound exhibited significant reductions in cell viability and alterations in cell cycle progression, suggesting its potential role in cancer therapy.

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